molecular formula C12H9BrO4 B11836725 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B11836725
M. Wt: 297.10 g/mol
InChI Key: WXDKGRNSKRENTI-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anticoagulant, antimicrobial, and anticancer activities . The specific structure of this compound includes a bromine atom at the 3-position, a methyl group at the 5-position, and an acetate group at the 8-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the bromination of 5-methyl-2-oxo-2H-chromen-8-yl acetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is attributed to its ability to interact with various molecular targets and pathways. The bromine atom and the acetate group play crucial roles in its binding affinity to enzymes and receptors. For instance, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate can be compared with other coumarin derivatives such as:

The unique combination of the bromine atom, methyl group, and acetate group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

(3-bromo-5-methyl-2-oxochromen-8-yl) acetate

InChI

InChI=1S/C12H9BrO4/c1-6-3-4-10(16-7(2)14)11-8(6)5-9(13)12(15)17-11/h3-5H,1-2H3

InChI Key

WXDKGRNSKRENTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)OC2=C(C=C1)OC(=O)C)Br

Origin of Product

United States

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